

Spectroscopic Profile of Ethyl 4-hydroxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-hydroxynicotinate*

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 4-hydroxynicotinate**, a key intermediate in pharmaceutical research.

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxynicotinate**, a valuable building block in the synthesis of novel therapeutic agents, including PARP-1 inhibitors and antitumor compounds. The following sections detail the characteristic signals and fragments observed in ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for researchers in drug discovery and development.

Spectroscopic Data Summary

The empirical formula for **Ethyl 4-hydroxynicotinate** is $\text{C}_8\text{H}_9\text{NO}_3$, with a molecular weight of 167.16 g/mol. The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for Ethyl 4-hydroxynicotinate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.35	t	3H	-CH ₂ CH ₃
4.35	q	2H	-CH ₂ CH ₃
6.85	d	1H	Ar-H
8.15	d	1H	Ar-H
8.50	s	1H	Ar-H
10.5 (broad)	s	1H	OH

Note: Predicted data based on analogous structures and general chemical shift principles. The broadness of the OH peak is characteristic and its chemical shift can vary with solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl 4-hydroxynicotinate

Chemical Shift (δ) ppm	Assignment
14.2	-CH ₂ CH ₃
61.5	-CH ₂ CH ₃
110.0	Ar-C
118.0	Ar-C
140.0	Ar-C
150.0	Ar-C
165.0	Ar-C-OH
170.0	C=O

Note: Predicted data based on analogous structures and general chemical shift principles.

Table 3: FT-IR Spectroscopic Data for Ethyl 4-hydroxynicotinate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch
3000-3100	Medium	Aromatic C-H stretch
2850-2980	Medium	Aliphatic C-H stretch
1700-1730	Strong	C=O stretch (Ester)
1580-1620	Medium to Strong	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch (Ester)

Note: Predicted data based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for Ethyl 4-hydroxynicotinate

m/z	Interpretation
167	[M] ⁺ (Molecular Ion)
122	[M - C ₂ H ₅ O] ⁺
94	[M - C ₂ H ₅ O - CO] ⁺

Note: Predicted fragmentation pattern based on typical ester fragmentation pathways.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a solid organic compound like **Ethyl 4-hydroxynicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **Ethyl 4-hydroxynicotinate** is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Both ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

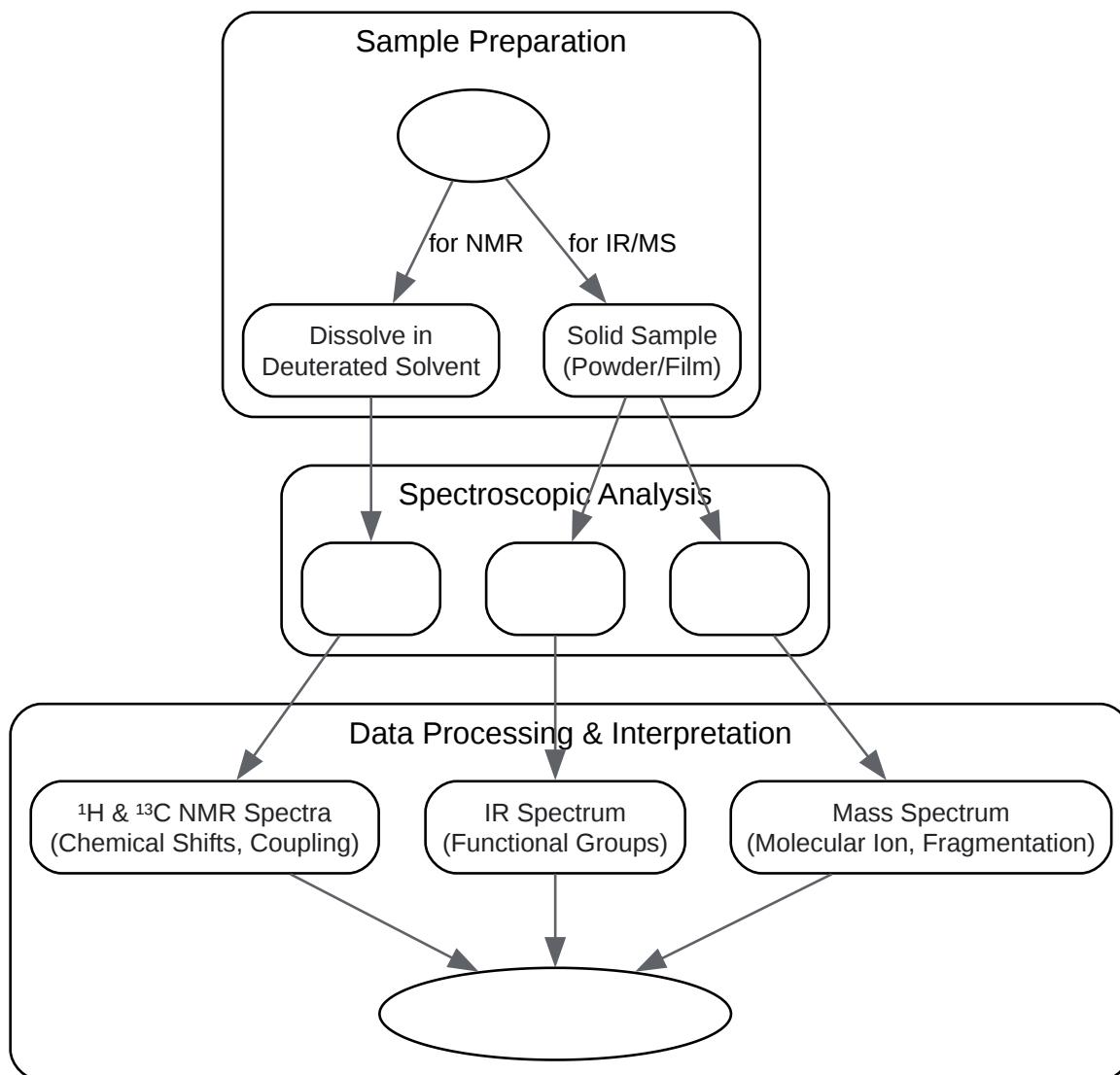
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered **Ethyl 4-hydroxynicotinate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the standard mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 4-hydroxynicotinate**.



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General workflow for spectroscopic analysis.

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